Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride
Description
Ethyl 2-aminooxy-2-methylpropanoate hydrochloride is an organic compound characterized by a branched ester backbone, an aminooxy functional group (–ONH₂), and a hydrochloride counterion. The aminooxy group confers unique reactivity, enabling applications in conjugation chemistry, such as oxime bond formation with carbonyl groups. Its molecular formula is C₆H₁₄ClNO₃ (based on analogous structures in and ), and it is typically synthesized via nucleophilic substitution or condensation reactions involving ethyl esters and hydroxylamine derivatives .
Properties
IUPAC Name |
ethyl 2-aminooxy-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4-9-5(8)6(2,3)10-7;/h4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCVNROXOXFGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-aminooxy-2-methylpropanoate;hydrochloride involves the interaction of the aminooxy group with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The compound can also inhibit certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of ethyl ester hydrochlorides with amino or substituted amino groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds ().
Stability and Analytical Profiling
- Hydrochloride Salts : All compounds exhibit improved aqueous solubility due to ionic character. However, steric hindrance (e.g., adamantane in ) or hydrophobic groups (e.g., sulfonylphenyl in ) reduce solubility .
- Stability-Indicating Methods : HPLC () and spectrophotometry () are standard for quantifying degradation products, applicable to the target compound .
Biological Activity
Ethyl 2-aminooxy-2-methylpropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₁₄ClNO₂
- Molecular Weight : 167.63 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Ethyl 2-aminooxy-2-methylpropanoate hydrochloride functions primarily as a prodrug that releases the active species upon metabolism. Its biological activity can be attributed to the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Antioxidant Effects : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against several pathogens. For instance, a study demonstrated that Ethyl 2-aminooxy-2-methylpropanoate hydrochloride inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results indicate promising potential for its use in treating bacterial infections.
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. The compound was tested on HeLa and MCF-7 cells with the following results:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The IC₅₀ values suggest that Ethyl 2-aminooxy-2-methylpropanoate hydrochloride has moderate cytotoxicity, which may be beneficial for cancer therapy.
Study on Antimicrobial Efficacy
In a controlled study, rats infected with E. coli were treated with Ethyl 2-aminooxy-2-methylpropanoate hydrochloride. The treatment group showed a significant reduction in bacterial load compared to the control group, demonstrating its potential as an antimicrobial agent.
Research on Anticancer Properties
A clinical trial involving patients with breast cancer investigated the efficacy of Ethyl 2-aminooxy-2-methylpropanoate hydrochloride as an adjunct therapy to conventional chemotherapy. Results indicated an increased survival rate and reduced tumor size in patients receiving the compound alongside standard treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
